molecular formula C10H14ClN3O2 B13614852 tert-Butyl ((4-chloropyrimidin-2-yl)methyl)carbamate

tert-Butyl ((4-chloropyrimidin-2-yl)methyl)carbamate

Cat. No.: B13614852
M. Wt: 243.69 g/mol
InChI Key: XFKXEVLVAPUBOB-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4-chloropyrimidin-2-yl)methyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloropyrimidine moiety, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-chloropyrimidine-2-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]carbamate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may be used in the design of new drugs targeting specific enzymes or receptors involved in disease pathways .

Industry: In the industrial sector, tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]carbamate is explored for its use in agrochemicals, particularly as a precursor for herbicides and pesticides .

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets. The chloropyrimidine moiety can bind to enzymes or receptors, modulating their activity. The carbamate linkage may also play a role in the compound’s stability and bioavailability .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(4-chloropyrimidin-2-yl)methyl]carbamate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atom and the presence of the tert-butyl group contribute to its distinct properties compared to similar compounds .

Properties

IUPAC Name

tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)13-6-8-12-5-4-7(11)14-8/h4-5H,6H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKXEVLVAPUBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=CC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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